4-(Dimethylamino)quinoline-3-carboxylic acid
Overview
Description
4-(Dimethylamino)quinoline-3-carboxylic acid is a quinoline derivative with a dimethylamino group at the 4-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects . They are often used as a central template for the synthesis of various drugs .
Mode of Action
Quinoline compounds generally participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids, which may influence their interaction with biological targets .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biological and pharmaceutical activities .
Result of Action
Some quinoline derivatives have shown good antibacterial activity against staphylococcus aureus and escherichia coli .
Action Environment
The synthesis techniques of quinoline compounds, including transition metal-free catalyzed methods, ultrasound irradiation reactions, and greener chemical processes, have been well explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)quinoline-3-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline ring is replaced by the dimethylamino group.
Carboxylation: The carboxylic acid group can be introduced through various carboxylation methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, such as 4-(Dimethylamino)quinoline-3,4-dione.
Reduction: Hydroquinoline derivatives, such as 4-(Dimethylamino)quinoline-3-ol.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
4-(Dimethylamino)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in organic synthesis and material science.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(Dimethylamino)quinoline-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, 4-(Dimethylamino)pyridine, 4-(Dimethylamino)benzaldehyde.
Properties
IUPAC Name |
4-(dimethylamino)quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-8-5-3-4-6-10(8)13-7-9(11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXAVZMONUZAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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